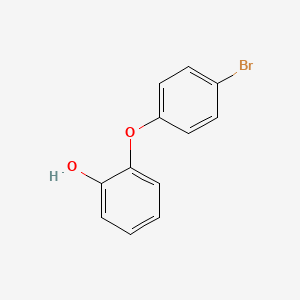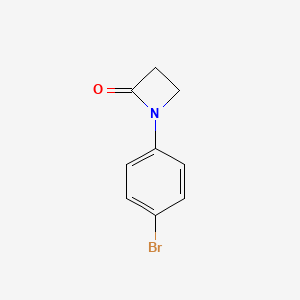
1-(4-Bromophenyl)azetidin-2-one
Descripción general
Descripción
Azetidin-2-ones, also known as beta-lactams, are a class of four-membered cyclic lactams that have gained significant attention due to their biological importance and their role as building blocks in organic synthesis. The strain energy associated with the beta-lactam ring makes it a versatile intermediate for the synthesis of various biologically active compounds, including antibiotics and other pharmacologically relevant molecules .
Synthesis Analysis
The synthesis of azetidin-2-ones can be achieved through various methods. For instance, 1-alkoxycarbonyl-3-bromoazetidin-2-ones have been prepared by reacting (3S)-3-(tert-butoxycarbonyl)amino azetidin-2-one with different chloroformates, followed by deprotection and substitution reactions to introduce the bromine atom . Additionally, asymmetric synthesis methods have been developed to produce haloalkyl-substituted azetidin-2-ones, which serve as precursors for annulated beta-lactams with potential biological activity .
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have shown that the torsional angle between phenyl rings in the azetidin-2-one structure can significantly influence antiproliferative activity. A trans configuration between certain substituents is generally optimal for potent activity .
Chemical Reactions Analysis
Azetidin-2-ones undergo various chemical reactions due to the reactivity of the beta-lactam ring. For example, hydroxide-catalyzed hydrolysis of 3-bromoazetidin-2-ones leads to ring-opening products. Interestingly, porcine pancreatic elastase (PPE) can catalyze this hydrolysis stereospecifically, suggesting that these compounds can act as transient enzyme inhibitors . The selective bond cleavage of the beta-lactam ring is a key transformation that allows for the synthesis of diverse molecules that do not contain the beta-lactam structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are influenced by their substituents. The introduction of halogen atoms, such as bromine, can affect the compound's reactivity and interaction with biological targets. For instance, the presence of a bromine atom in certain positions of the azetidin-2-one ring can lead to compounds with antimicrobial activity, as demonstrated by their ability to inhibit the growth of various microbes, including Bacillus anthracis and Staphylococcus aureus .
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Application : Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .
- Method : Over the years, β-lactams have emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .
- Results : Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .
-
Pharmaceuticals
- Application : 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives have been prepared. Various substituted azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as their antioxidant activity .
- Method : 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
-
Cytotoxic Agents
- Application : 1,3,4-trisubstituted azetidin-2-one derivatives were synthesized and proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site .
- Method : The design of the target compounds was based upon modification in the structure of the vascular targeting agent combretastatin A-4 (CA-4) .
- Results : The results of this study are not specified in the source .
-
Crystal and Molecular Structure Analysis
- Application : The crystal and molecular structure of 1-(4-bromophenyl)azetidin-2-one has been studied .
- Method : The structure was solved by the heavy-atom method and refined by block-diagonal least-squares technique .
- Results : The β-lactam and the phenyl rings are essentially planar, the torsion angle about the bond joining the two rings being 5·5° .
-
Synthesis of Novel Derivatives
- Application : 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
- Method : 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
-
Conformation Analysis
-
Chemical Synthesis
-
Pharmaceutical Manufacturing
Direcciones Futuras
The future directions of research on 1-(4-Bromophenyl)azetidin-2-one could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of its potential applications in various fields, including medicinal chemistry .
Propiedades
IUPAC Name |
1-(4-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBBRYHFWKSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499807 | |
| Record name | 1-(4-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)azetidin-2-one | |
CAS RN |
7661-25-8 | |
| Record name | 1-(4-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



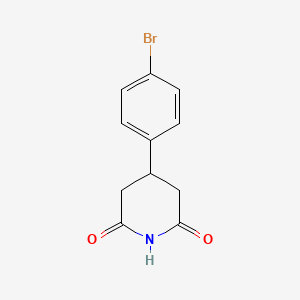

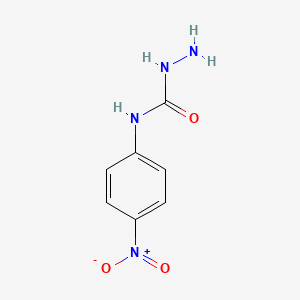
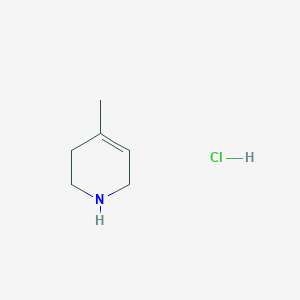
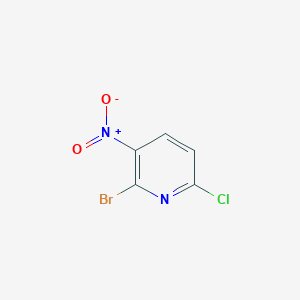
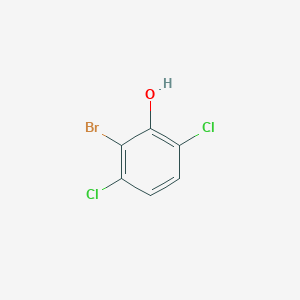
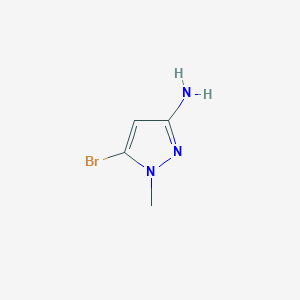
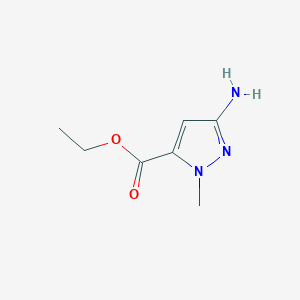
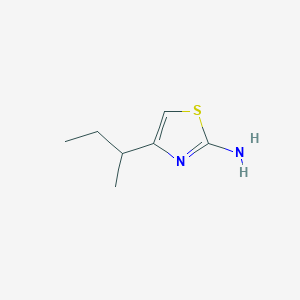
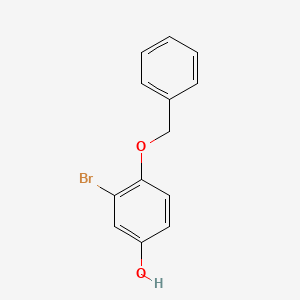

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
